Cas no 733736-31-7 (2-Tert-butyl-6-chloro-9H-purine)

2-Tert-butyl-6-chloro-9H-purine is a purine derivative characterized by its tert-butyl and chloro functional groups, which enhance its reactivity and stability in synthetic applications. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of nucleoside analogs and enzyme inhibitors. Its tert-butyl group contributes to steric hindrance, improving selectivity in substitution reactions, while the chloro group offers a reactive site for further functionalization. The compound's robust structure ensures compatibility with a range of reaction conditions, making it valuable for fine chemical synthesis. High purity and consistent performance make it a reliable choice for research and industrial applications.
2-Tert-butyl-6-chloro-9H-purine structure
733736-31-7 structure
商品名:2-Tert-butyl-6-chloro-9H-purine
CAS番号:733736-31-7
MF:C9H11ClN4
メガワット:210.66343998909
CID:2800529

2-Tert-butyl-6-chloro-9H-purine 化学的及び物理的性質

名前と識別子

    • 2-TERT-BUTYL-6-CHLORO-9H-PURINE
    • 2-(tert-Butyl)-6-chloro-9H-purine
    • AB68389
    • P11640
    • A909715
    • 2-Tert-butyl-6-chloro-9H-purine
    • インチ: 1S/C9H11ClN4/c1-9(2,3)8-13-6(10)5-7(14-8)12-4-11-5/h4H,1-3H3,(H,11,12,13,14)
    • InChIKey: YHTFVYWJMQPKDO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C2=C(N=CN2)N=C(C(C)(C)C)N=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 215
  • トポロジー分子極性表面積: 54.5
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-Tert-butyl-6-chloro-9H-purine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1126877-1g
2-tert-Butyl-6-chloro-9H-purine
733736-31-7 98%
1g
¥2442.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1126877-5g
2-tert-Butyl-6-chloro-9H-purine
733736-31-7 98%
5g
¥7912.00 2024-07-28
Chemenu
CM105248-1g
2-tert-butyl-6-chloro-9H-purine
733736-31-7 95%+
1g
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLG1076-5.0g
2-tert-butyl-6-chloro-9H-purine
733736-31-7 95%
5.0g
¥5177.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLG1076-10.0g
2-tert-butyl-6-chloro-9H-purine
733736-31-7 95%
10.0g
¥8633.0000 2024-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLG1076-5g
2-tert-butyl-6-chloro-9H-purine
733736-31-7 95%
5g
¥5652.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1126877-10g
2-tert-Butyl-6-chloro-9H-purine
733736-31-7 98%
10g
¥13193.00 2024-07-28
Chemenu
CM105248-100mg
2-tert-butyl-6-chloro-9H-purine
733736-31-7 95+%
100mg
$234 2021-08-06
Chemenu
CM105248-5g
2-tert-butyl-6-chloro-9H-purine
733736-31-7 95+%
5g
$1871 2021-08-06
Chemenu
CM105248-250mg
2-tert-butyl-6-chloro-9H-purine
733736-31-7 95+%
250mg
$338 2021-08-06

2-Tert-butyl-6-chloro-9H-purine 関連文献

2-Tert-butyl-6-chloro-9H-purineに関する追加情報

Recent Advances in the Study of 2-Tert-butyl-6-chloro-9H-purine (CAS: 733736-31-7)

2-Tert-butyl-6-chloro-9H-purine (CAS: 733736-31-7) is a purine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, particularly in the context of kinase inhibition and anticancer research.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of 2-Tert-butyl-6-chloro-9H-purine derivatives as potent kinase inhibitors. The researchers employed a structure-activity relationship (SAR) approach to modify the purine scaffold, leading to compounds with enhanced selectivity and efficacy against specific kinase targets. The study highlighted the compound's ability to inhibit key signaling pathways involved in cancer cell proliferation.

In another recent investigation, researchers utilized 2-Tert-butyl-6-chloro-9H-purine as a precursor for the development of novel adenosine receptor antagonists. The study, published in Bioorganic & Medicinal Chemistry Letters, demonstrated that modifications at the 6-position of the purine ring could significantly alter binding affinity and selectivity for adenosine receptor subtypes. This finding opens new avenues for the design of targeted therapies for neurological and cardiovascular diseases.

Pharmacokinetic studies of 2-Tert-butyl-6-chloro-9H-purine have also advanced in recent years. A 2022 paper in Drug Metabolism and Disposition reported on the compound's metabolic stability and bioavailability in preclinical models. The results indicated that while the compound exhibits moderate metabolic clearance, strategic derivatization could improve its drug-like properties, making it a more viable candidate for further development.

Emerging research has also explored the potential of 2-Tert-butyl-6-chloro-9H-purine in combination therapies. A 2023 study in Molecular Cancer Therapeutics investigated its synergistic effects with established chemotherapeutic agents, revealing enhanced anticancer activity in certain tumor models. This suggests that the compound may have utility as part of multidrug treatment regimens.

Despite these promising developments, challenges remain in the clinical translation of 2-Tert-butyl-6-chloro-9H-purine-based compounds. Current research efforts are focused on addressing issues related to toxicity profiles, formulation stability, and target specificity. Ongoing studies are employing advanced computational modeling and high-throughput screening techniques to optimize the compound's therapeutic potential.

The chemical versatility of 2-Tert-butyl-6-chloro-9H-purine continues to make it a valuable scaffold for medicinal chemistry. Recent patent filings indicate growing commercial interest in derivatives of this compound, particularly in the areas of oncology and inflammation. As research progresses, this purine derivative may emerge as a key building block for next-generation therapeutics.

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Amadis Chemical Company Limited
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